molecular formula C15H13FO3 B6365061 5-Fluoro-2-(4-methoxy-3-methylphenyl)benzoic acid, 95% CAS No. 1182741-34-9

5-Fluoro-2-(4-methoxy-3-methylphenyl)benzoic acid, 95%

Cat. No. B6365061
CAS RN: 1182741-34-9
M. Wt: 260.26 g/mol
InChI Key: AKTZPPAZAHJVLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2-(4-methoxy-3-methylphenyl)benzoic acid, 95%, also known as FMBA, is an organic compound that has a wide range of applications in scientific research. It is a white powder with a melting point of 155-156°C and a boiling point of 181-182°C. FMBA is a fluorinated analog of benzoic acid and is used as an intermediate in the synthesis of various organic compounds and pharmaceutical drugs. It is also used in the preparation of high-performance liquid chromatography (HPLC) columns for the separation and analysis of compounds.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(4-methoxy-3-methylphenyl)benzoic acid, 95% is not well understood. However, it is believed that the compound acts as an inhibitor of certain enzymes involved in the metabolism of drugs. In addition, 5-Fluoro-2-(4-methoxy-3-methylphenyl)benzoic acid, 95% has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of amino acids.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Fluoro-2-(4-methoxy-3-methylphenyl)benzoic acid, 95% are not well understood. However, studies have shown that the compound has anti-inflammatory and anti-cancer activity. In addition, 5-Fluoro-2-(4-methoxy-3-methylphenyl)benzoic acid, 95% has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs.

Advantages and Limitations for Lab Experiments

The main advantages of using 5-Fluoro-2-(4-methoxy-3-methylphenyl)benzoic acid, 95% in lab experiments are its high purity and its ability to be used as a reagent in the synthesis of various organic compounds. The main limitation of using 5-Fluoro-2-(4-methoxy-3-methylphenyl)benzoic acid, 95% in lab experiments is its relatively low solubility in water, which makes it difficult to dissolve in aqueous solutions.

Future Directions

The future directions for 5-Fluoro-2-(4-methoxy-3-methylphenyl)benzoic acid, 95% research include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential uses in the synthesis of pharmaceutical drugs. In addition, further research into the synthesis of 5-Fluoro-2-(4-methoxy-3-methylphenyl)benzoic acid, 95% and its potential uses in HPLC columns is needed. Additionally, further research into the solubility of 5-Fluoro-2-(4-methoxy-3-methylphenyl)benzoic acid, 95% in aqueous solutions is needed in order to improve its usability in lab experiments.

Synthesis Methods

The synthesis of 5-Fluoro-2-(4-methoxy-3-methylphenyl)benzoic acid, 95% can be achieved in two steps. The first step involves the reaction of 4-methoxy-3-methylphenol with difluorobromoacetic acid in the presence of a base such as sodium hydroxide. This reaction produces 4-methoxy-3-methylphenyl difluoroacetate, which is then hydrolyzed to yield 5-Fluoro-2-(4-methoxy-3-methylphenyl)benzoic acid, 95%. The overall yield of this reaction is typically around 95%.

Scientific Research Applications

5-Fluoro-2-(4-methoxy-3-methylphenyl)benzoic acid, 95% has a wide range of applications in scientific research. It is used as a reagent in the synthesis of various organic compounds, such as amines, amides, and heterocyclic compounds. It is also used as a starting material for the synthesis of pharmaceutical drugs, such as anti-inflammatory agents and anti-cancer agents. In addition, 5-Fluoro-2-(4-methoxy-3-methylphenyl)benzoic acid, 95% is used in the preparation of HPLC columns for the separation and analysis of compounds.

properties

IUPAC Name

5-fluoro-2-(4-methoxy-3-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-9-7-10(3-6-14(9)19-2)12-5-4-11(16)8-13(12)15(17)18/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKTZPPAZAHJVLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=C(C=C(C=C2)F)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10681283
Record name 4-Fluoro-4'-methoxy-3'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1182741-34-9
Record name 4-Fluoro-4'-methoxy-3'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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